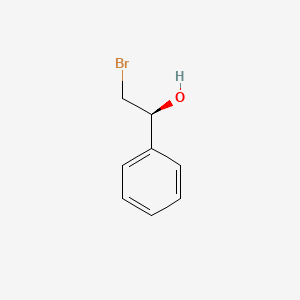

(1S)-2-bromo-1-phenylethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

(1S)-2-bromo-1-phenylethanol |

InChI |

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |

InChI Key |

DAHHEUQBMDBSLO-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CBr)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)O |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of 1s 2 Bromo 1 Phenylethanol

Biocatalytic Strategies for Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.govacs.org The enzymatic reduction of prochiral ketones is a particularly attractive approach for producing enantiomerically pure alcohols. nih.gov

Enantioselective Reduction of 2-Bromoacetophenone (B140003) Precursors

A primary route to (1S)-2-bromo-1-phenylethanol is the asymmetric reduction of its precursor, 2-bromoacetophenone. This transformation can be effectively catalyzed by whole-cell biocatalysts or isolated enzymes. nih.govftb.com.hr Various microorganisms have been screened for their ability to reduce acetophenone (B1666503) derivatives with high enantioselectivity. ftb.com.hr The reduction of 2-bromoacetophenone generally follows Prelog's rule, where the hydride is delivered to the re-face of the ketone, yielding the (S)-alcohol. acs.orgftb.com.hr

Elucidation of Enzyme Specificity and Cofactor Regeneration Systems (e.g., NADPH-dependent ketoreductases from Candida pini IFO 1327)

The yeast strain Candida pini IFO 1327 has demonstrated high efficiency in the asymmetric reduction of 2-bromoacetophenone. This process is mediated by NADPH-dependent ketoreductases, which are enzymes that selectively target the prochiral ketone. kfupm.edu.sa A key advantage of using whole-cell systems like Candida pini is the in-situ regeneration of the expensive NADPH cofactor. In this system, D-glucose serves as a co-substrate, and its metabolism by the yeast continuously replenishes the NADPH pool, thus sustaining the enzymatic reduction of the ketone.

Optimization of Bioreaction Conditions for High Enantiomeric Excess and Yield

To maximize the efficiency of the biocatalytic reduction, optimization of reaction parameters is crucial. For the reduction of 2-bromoacetophenone using Candida pini IFO 1327, optimal conditions have been identified as a temperature of 30°C and a pH of 7.0, maintained with a potassium phosphate (B84403) buffer. Under these conditions, the synthesis of this compound can achieve a high yield of 99% with an enantiomeric excess (ee) greater than 95%. The use of an aqueous solvent system further enhances the sustainability of this method. Other studies have also focused on optimizing factors such as co-solvents and substrate concentrations to improve the performance of different biocatalytic systems. uniovi.esresearchgate.net

Table 1: Biocatalytic Reduction of 2-Bromoacetophenone

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Chemoenzymatic and Deracemization Approaches

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical catalysis to achieve transformations that are challenging for either method alone. Deracemization, which converts a racemic mixture into a single enantiomer, is a particularly powerful application of this synergy. researchgate.netscielo.br

Lipase-Catalyzed Dynamic Kinetic Resolution and Transesterification

Dynamic kinetic resolution (DKR) is a highly efficient deracemization technique. acs.orgdntb.gov.ua It pairs the kinetic resolution of a racemic mixture by an enzyme with the in-situ racemization of the less reactive enantiomer by a chemical catalyst. beilstein-journals.org For the synthesis of this compound, a lipase (B570770) can be used to selectively acylate the (R)-enantiomer from a racemic mixture of 2-bromo-1-phenylethanol (B177431). mdpi.com Concurrently, a racemization catalyst, such as a ruthenium complex, converts the remaining (S)-enantiomer back into the racemic mixture, allowing for a theoretical yield of 100% of the desired acylated (R)-enantiomer. beilstein-journals.org Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are commonly used for this purpose due to their high selectivity and stability. beilstein-journals.org The transesterification reaction typically employs an acyl donor like vinyl acetate. researchgate.net

Development of Immobilized Enzyme Systems for Scalability

For industrial applications, the scalability and reusability of the biocatalyst are critical. uni-duesseldorf.de Immobilization of enzymes on solid supports offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous processing. researchgate.netuni-duesseldorf.de Lipases have been successfully immobilized on various materials, including silk fibroin spheres and porous polyurethane. vulcanchem.comresearchgate.netresearchgate.net For instance, Pseudomonas fluorescens lipase immobilized on silk fibroin has been used for the enantioselective synthesis of halohydrins. vulcanchem.comresearchgate.net The development of robust immobilized enzyme systems is a key step towards the large-scale and cost-effective production of this compound. uni-duesseldorf.de

Table 2: Chemoenzymatic Deracemization of 2-Bromo-1-phenylethanol

| Enzyme System | Method | Key Features | Reference |

|---|---|---|---|

| Lipase Novozym 435 | Dynamic Kinetic Resolution | Chemoenzymatic deracemization can achieve high enantiomeric excess. |

Chiral Catalyst-Mediated Asymmetric Synthesis

The use of chiral catalysts to direct the formation of a desired enantiomer from a prochiral substrate is a powerful and efficient strategy. These methods often offer high levels of enantioselectivity under mild reaction conditions.

Application of Chiral Ligand-Controlled Catalytic Systems

Transition metal complexes, when combined with chiral ligands, are highly effective catalysts for asymmetric reactions. In the synthesis of this compound, chiral ruthenium catalysts have demonstrated significant success. For instance, the asymmetric transfer hydrogenation of α-amino ketones using tethered Ru(II) catalysts can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org While not a direct synthesis of the target compound, this methodology highlights the potential of chiral ligand-controlled ruthenium systems in generating chiral alcohols.

Another approach involves the use of enzymes. Biocatalytic methods, such as the use of halohydrin dehalogenases, have shown promise in the stereoselective synthesis of halohydrins. vulcanchem.com For example, a halohydrin dehalogenase from Agrobacterium radiobacter (AbHHDH) was able to produce (S)-2-bromo-1-phenylethanol with 99% enantiomeric excess (ee) through the kinetic resolution of a racemic mixture. researchgate.net Furthermore, engineered mutants of the thermoalkalophilic alcohol dehydrogenase (TeSADH) have been successfully used for the asymmetric reduction of 2-bromoacetophenone to (S)-2-bromo-1-phenylethanol with high conversion and enantioselectivity greater than 99%. acs.orgnih.gov

The following table summarizes the performance of various TeSADH mutants in the asymmetric reduction of 2-bromoacetophenone. acs.orgnih.gov

| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

| TeSADH Mutant 1 | >99 | >99 |

| TeSADH Mutant 2 | >99 | >99 |

| ΔP84/A85G TeSADH | low | >99 |

Stereodivergent Synthesis Strategies

Stereodivergent synthesis allows for the selective production of any stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. core.ac.uk While specific examples for the direct stereodivergent synthesis of this compound are not extensively detailed in the provided context, the principles of this strategy are applicable. For instance, in the hydrosilylation of ketones, the use of different metal centers (e.g., Rhodium vs. Iridium) with the same chiral ligand can lead to the formation of opposite enantiomers of the alcohol product. core.ac.uk This concept could be applied to the reduction of 2-bromoacetophenone, where the choice of a specific chiral catalyst system would direct the synthesis towards either the (S) or (R) enantiomer of 2-bromo-1-phenylethanol.

Sharpless Asymmetric Dihydroxylation of 2-Bromostyrene (B128962) to access enantiomeric 2-bromo-1-phenylethanol derivatives

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comwikipedia.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgorganic-chemistry.org The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based, determines which face of the alkene is hydroxylated, thus controlling the stereochemical outcome. wikipedia.org

The application of this reaction to 2-bromostyrene would yield the corresponding chiral 2-bromo-1-phenyl-1,2-ethanediol. scispace.com While this is not the direct target molecule, the resulting diol is a valuable precursor. Subsequent selective chemical manipulation of the hydroxyl groups would be necessary to arrive at this compound. The regioselectivity of the Sharpless dihydroxylation generally favors the more electron-rich double bond. wikipedia.org

Classical Chemical Synthesis Routes with Stereochemical Control

Classical methods for asymmetric synthesis often rely on the use of chiral starting materials or reagents to control the stereochemical outcome of a reaction.

Stereoselective Ring-Opening Reactions of Chiral Epoxides (e.g., Styrene (B11656) Oxide with Hydrobromic Acid)

A well-established method for the synthesis of halohydrins is the ring-opening of epoxides. vulcanchem.com Starting with enantiomerically pure styrene oxide, treatment with hydrobromic acid (HBr) can lead to the formation of 2-bromo-1-phenylethanol. The reaction proceeds via a nucleophilic attack of the bromide ion on one of the epoxide's carbon atoms. The regioselectivity of this ring-opening is crucial for obtaining the desired isomer. Under acidic conditions, the attack generally occurs at the more substituted carbon atom after protonation of the epoxide oxygen, leading to the desired product. The stereochemistry of the reaction is typically an anti-addition, resulting in an inversion of configuration at the center of attack. Therefore, to obtain this compound, one would need to start with the appropriate enantiomer of styrene oxide.

Enzymatic hydrolysis of racemic styrene oxide has been shown to be an effective method for obtaining enantiopure styrene oxide and the corresponding diol. researchgate.net

Controlled Bromination of Enantiopure 1-Phenylethanol (B42297)

Another classical approach involves the direct bromination of an enantiopure starting material. In this case, enantiomerically pure (S)-1-phenylethanol could be used as the precursor. The reaction with a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom. It is critical to control the reaction conditions, such as temperature and solvent, to minimize side reactions and prevent racemization at the chiral center. evitachem.com The reaction with PBr₃ typically proceeds with an inversion of configuration, which would lead to the (R)-enantiomer. Therefore, to obtain the (S)-enantiomer of the product, one would need to start with the (R)-enantiomer of 1-phenylethanol. Radical bromination using NBS is another possibility, though it may offer less stereochemical control.

Green Chemistry Protocols in Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the enantioselective synthesis of this compound, green chemistry principles are increasingly being applied to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. These approaches, particularly biocatalysis, offer significant advantages over traditional chemical methods by providing high selectivity under mild conditions.

A leading green strategy for producing this compound is the biocatalytic asymmetric reduction of its prochiral precursor, 2-bromoacetophenone. This method leverages the high stereoselectivity of enzymes from various natural sources, including yeast, bacteria, and plants, to produce the desired (S)-enantiomer with high purity. rsc.org These reactions are typically conducted in aqueous media at or near ambient temperature, eliminating the need for harsh reagents and organic solvents.

One notable example is the use of the yeast strain Candida pini IFO 1327. In a whole-cell biotransformation process, this yeast effectively reduces 2-bromoacetophenone to this compound. The process utilizes D-glucose as a co-substrate to regenerate the necessary NADPH cofactor within the cell, making it a self-sustaining and efficient system. This biocatalytic approach achieves exceptional results, with reported yields of 99% and an enantiomeric excess (ee) greater than 95%. Other microorganisms, such as various strains of Rhodococcus, have also demonstrated high efficiency in similar reductions. mdpi.com

Beyond microorganisms, enzymes derived from plants, such as those found in carrots (Daucus carota), serve as effective biocatalysts for the asymmetric reduction of ketones, presenting another sustainable pathway to chiral alcohols. rsc.org The enzymes in plant cells, like their microbial counterparts, can catalyze reactions with high regio- and stereospecificity. rsc.org Furthermore, enzymes such as lipases and halohydrin dehalogenases are being explored for the stereoselective synthesis of halohydrins like 2-bromo-1-phenylethanol. vulcanchem.comsmolecule.com

The following table summarizes the research findings on the biocatalytic reduction of 2-bromoacetophenone.

| Biocatalyst | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) |

| Candida pini IFO 1327 | 2-Bromoacetophenone | Aqueous medium, D-glucose co-substrate | 99% | >95% |

| Rhodococcus strains | Substituted Acetophenones | Fermentation-biotransformation | >90% | >98% |

In addition to biocatalysis, another green protocol involves the use of potassium bisulfate (KHSO4) as a recyclable, heterogeneous catalyst for transformations involving 2-bromo-1-phenylethanol. tandfonline.comresearchgate.net While not a method for its synthesis, the KHSO4-catalyzed reaction of 2-bromo-1-phenylethanols to form symmetrical ethers like 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes is a notable green process. tandfonline.comtandfonline.com This protocol is performed under solvent-free (neat) conditions, is chemoselective, and avoids the use of transition-metal catalysts. tandfonline.comresearchgate.net The catalyst can be recovered and reused, and the only byproduct is water, making the process environmentally benign. tandfonline.com

The table below details the findings for this solvent-free protocol.

| Substrate | Catalyst Loading | Conditions | Product | Yield |

| 2-bromo-1-p-tolylethanol | 5 mol% KHSO4 | Solvent-free | Corresponding symmetrical ether | 69% |

| 2-bromo-1-p-tolylethanol | 7 mol% KHSO4 | Solvent-free | Corresponding symmetrical ether | 74% |

| 2-bromo-1-phenylethanols | 10 mol% KHSO4 | Solvent-free | 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes | 85–90% |

These methodologies underscore the shift towards more sustainable and efficient practices in the synthesis and application of chiral compounds like this compound.

Mechanistic Investigations of Chemical Transformations Involving 1s 2 Bromo 1 Phenylethanol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in (1S)-2-bromo-1-phenylethanol is susceptible to nucleophilic attack, leading to a variety of substitution products. vulcanchem.comsmolecule.com These reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. vulcanchem.com

The kinetics and stereochemistry of nucleophilic substitution reactions involving this compound are pivotal in determining the reaction mechanism.

SN2 Pathway : This pathway is a single-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of the stereochemical configuration. pharmaguideline.comchemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. pharmaguideline.comchemicalnote.com For this compound, reactions with strong nucleophiles in polar aprotic solvents, such as sodium cyanide in DMSO, predominantly follow the SN2 mechanism, resulting in the formation of the corresponding product with an inverted configuration. vulcanchem.com

SN1 Pathway : This two-step mechanism involves the initial slow heterolysis of the carbon-bromine bond to form a planar carbocation intermediate. chemicalnote.comscribd.com This step is the rate-determining step, and thus the reaction rate is dependent only on the substrate concentration (first-order kinetics). pharmaguideline.comscribd.com The subsequent attack of the nucleophile can occur from either face of the carbocation, leading to a mixture of retention and inversion of configuration, often resulting in partial racemization. scribd.commasterorganicchemistry.com In the case of this compound, conditions that favor the SN1 pathway include the use of protic solvents and weaker nucleophiles. vulcanchem.comblogspot.com For example, reaction with ammonia (B1221849) in ethanol (B145695) can proceed through a mixed SN1/SN2 pathway, leading to some degree of racemization. vulcanchem.com The stability of the benzylic carbocation intermediate, stabilized by resonance, also favors the SN1 mechanism. uobasrah.edu.iq

The table below summarizes the kinetic and stereochemical outcomes for the nucleophilic substitution of 2-bromo-1-phenylethanol (B177431) under different conditions.

| Nucleophile | Solvent | Temperature (°C) | Predominant Mechanism | Rate Constant (k, M⁻¹s⁻¹) | Stereochemical Outcome |

| NaOH | Water | 25 | SN2 | 1.2 x 10⁻³ | Inversion vulcanchem.com |

| NaCN | DMSO | 50 | SN2 | 3.8 x 10⁻⁴ | Inversion vulcanchem.com |

| NH₃ | Ethanol | 0 | SN1/SN2 | 4.5 x 10⁻⁵ | Partial Racemization vulcanchem.com |

Data compiled from various sources. vulcanchem.com

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution reactions.

Polar Protic Solvents : Solvents like water and alcohols can solvate both the leaving group (bromide ion) and the carbocation intermediate in SN1 reactions, thereby stabilizing them and accelerating the reaction rate. blogspot.comlibretexts.org However, these solvents can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially slowing down SN2 reactions. blogspot.com

Polar Aprotic Solvents : Solvents such as DMSO and DMF can solvate cations but not anions effectively. blogspot.comlibretexts.org This leaves the nucleophile "bare" and more reactive, thus accelerating SN2 reactions. blogspot.comlibretexts.org

Stereoelectronic effects, which pertain to the influence of orbital alignment on reactivity, also play a crucial role. In the solvolysis of related phenylethyl bromides, the participation of the neighboring phenyl group can lead to the formation of a bridged phenonium ion intermediate, influencing the stereochemical outcome of the reaction. This anchimeric assistance can lead to retention of configuration. msu.edu Furthermore, hyperconjugation effects involving the sigma bonds of the alkyl framework can influence the stability of carbocation intermediates and transition states. sit.edu.cn The orientation of the substituent groups can either facilitate or hinder the backside attack required for an SN2 reaction, a key consideration in cyclic systems like substituted cyclohexyl bromides. acs.org

Kinetic and Stereochemical Aspects of SN1 and SN2 Pathways

Oxidative Transformations of the Hydroxyl Functionality

The secondary alcohol group in this compound can be oxidized to a ketone. smolecule.comevitachem.com

The controlled oxidation of this compound yields 2-bromoacetophenone (B140003). vulcanchem.com Common oxidizing agents for this transformation include chromium(VI) reagents like chromium trioxide (CrO3) and pyridinium (B92312) chlorochromate (PCC). smolecule.com

Chromium Trioxide (CrO3) : Often used in acetic acid or with sulfuric acid in acetone (B3395972) (Jones reagent), CrO3 is a strong oxidizing agent that can effectively convert secondary alcohols to ketones. sci-hub.selibretexts.org

Pyridinium Chlorochromate (PCC) : PCC is a milder oxidizing agent, typically used in dichloromethane (B109758) (CH2Cl2). libretexts.org It is particularly useful for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids, and it efficiently oxidizes secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.comchadsprep.com

The table below presents a comparison of different oxidizing agents for the conversion of 2-bromo-1-phenylethanol to 2-bromoacetophenone.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| CrO₃ | Acetic Acid | 60 | 92 |

| KMnO₄ | H₂O (acidic) | 80 | 84 |

| PCC | Dichloromethane | Room Temp. | High |

Data compiled from various sources. masterorganicchemistry.com

The mechanism of oxidation of alcohols by Cr(VI) reagents generally involves the formation of a chromate (B82759) ester intermediate. sci-hub.selibretexts.org This is followed by a rate-determining step, which is often the cleavage of the C-H bond at the alcohol carbon in an elimination-type reaction. sci-hub.selibretexts.org

The kinetics of these oxidations can be complex. For instance, oxidations with PCC have been shown to follow first-order kinetics with respect to the oxidant, but can exhibit Michaelis-Menten type kinetics with respect to the alcohol, suggesting the formation of an initial complex. researchgate.net The reaction is often catalyzed by acid. researchgate.net

The selectivity of the oxidizing agent is a key factor. Stronger, less selective agents like potassium permanganate (B83412) (KMnO₄) can sometimes lead to side reactions or over-oxidation. Milder reagents like PCC offer greater selectivity for the desired ketone product. masterorganicchemistry.comchadsprep.com The choice of solvent can also influence the reaction rate; for example, the rate of oxidation by piperidinium (B107235) chlorochromate has been observed to decrease with an increase in the dielectric constant of the solvent. researchgate.net

Controlled Oxidation to Carbonyl Derivatives (e.g., 2-Bromoacetophenone using CrO3 or PCC)

Reductive Transformations

This compound can undergo reduction, affecting either the bromine atom or the hydroxyl group, depending on the reducing agent and reaction conditions. A common transformation is the reduction of the carbonyl group in the corresponding ketone, 2-bromoacetophenone, to stereoselectively form this compound.

Recent research has focused on the asymmetric reduction of 2-haloacetophenones using engineered alcohol dehydrogenases. For example, mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) have been developed to reduce 2-bromoacetophenone to (S)-2-bromo-1-phenylethanol with high conversion and excellent enantioselectivity (>99% ee). acs.org This biocatalytic approach offers a sustainable and highly selective method for synthesizing the chiral alcohol. acs.org The reaction is typically carried out in a buffer solution with an alcohol like 2-propanol serving as a co-substrate for cofactor regeneration. acs.org

Another biocatalytic method employs the yeast Candida pini IFO 1327, which can asymmetrically reduce 2-bromoacetophenone to this compound with a 99% yield and over 95% enantiomeric excess. This process utilizes D-glucose as a co-substrate to regenerate the necessary NADPH cofactor.

Conventional chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used to reduce 2-bromoacetophenone. However, these methods typically produce a racemic mixture of the alcohol unless chiral catalysts or auxiliaries are employed.

Stereoselective Reduction to Phenylethanol Derivatives (e.g., 1-phenylethanol (B42297) using LiAlH₄ or NaBH₄)

The reduction of this compound and its precursor, 2-bromoacetophenone, provides a pathway to various phenylethanol derivatives. The choice of reducing agent is crucial for controlling the stereochemistry of the product. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can reduce the carbonyl group of 2-bromoacetophenone or the carbinol group of 2-bromo-1-phenylethanol, achieving high enantioselectivity often requires the use of chiral catalysts or biocatalysts. quora.comevitachem.com

For instance, the reduction of the precursor 2-bromoacetophenone with NaBH₄ in ethanol can produce a racemic mixture of 1-phenylethanol. conicet.gov.arnih.gov To achieve stereoselectivity, chiral auxiliaries or catalysts are employed. One notable method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source. nih.gov This method has been successfully applied to the reduction of prochiral ketones, yielding high enantiomeric excess. vulcanchem.com Another approach involves biocatalytic reduction using microorganisms or isolated enzymes. researchgate.netacs.org For example, using specific mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH), the asymmetric reduction of 2-bromoacetophenone can yield (S)-2-bromo-1-phenylethanol with high conversion and greater than 99% enantiomeric excess. acs.org

The direct reduction of this compound with agents like LiAlH₄ or NaBH₄ primarily targets the carbon-bromine bond, leading to the formation of 1-phenylethanol. evitachem.com The stereochemical outcome of this reduction depends on the reaction mechanism (Sɴ1 or Sɴ2) at the chiral center.

Rearrangement and Elimination Reactions

This compound can undergo various rearrangement and elimination reactions, with the formation of epoxides being a prominent pathway.

Formation of Epoxides via Intramolecular Reactions (e.g., Halohydrin Dehalogenase-catalyzed conversion to epoxides)

A key reaction of this compound is its conversion to styrene (B11656) oxide through an intramolecular Sɴ2 reaction. This cyclization can be induced by a base, which deprotonates the hydroxyl group, enabling the resulting alkoxide to displace the adjacent bromide ion.

This transformation is notably catalyzed by enzymes known as halohydrin dehalogenases (HHDHs). thieme-connect.degoogle.com These enzymes facilitate the dehalogenation of vicinal haloalcohols to form the corresponding epoxides. nih.gov For example, the halohydrin dehalogenase HheC from Agrobacterium radiobacter AD1 catalyzes the conversion of 2-bromo-1-phenylethanol to styrene oxide. nih.govnih.gov The enzyme exhibits a significant preference for the (R)-enantiomer. nih.gov Kinetic studies have shown that the catalytic rate (kcat) for the (R)-enantiomer is higher than for the (S)-enantiomer, and the Michaelis constant (Km) is substantially lower, indicating tighter binding and more efficient catalysis for the (R)-form. nih.gov

The mechanism involves the deprotonation of the hydroxyl group by the enzyme, followed by nucleophilic attack on the carbon bearing the bromine, leading to the formation of the epoxide ring and release of a halide ion. nih.gov

Other Elimination Pathways and Byproduct Formation

Besides epoxide formation, other elimination pathways can occur, particularly under different reaction conditions. masterorganicchemistry.com These reactions typically involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form a double bond. For instance, treatment with a strong acid like sulfuric acid can lead to dehydration and the formation of an alkene intermediate. vaia.com

In substitution reactions, elimination products are often observed as byproducts. masterorganicchemistry.com The competition between substitution and elimination is influenced by factors such as the strength and concentration of the base/nucleophile, the solvent, and the temperature. libretexts.org For example, in the presence of a strong, non-nucleophilic base, elimination is favored.

During the asymmetric reduction of 2-haloacetophenones, byproducts such as 1-phenyl-1,2-ethanediol (B126754) and 1-phenylethanol can form, especially under slightly acidic or basic pH conditions. acs.org In some cases, symmetrical ethers like 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes can also be synthesized from 2-bromo-1-phenylethanols. evitachem.com

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives can participate in carbon-carbon bond-forming reactions, expanding their synthetic utility.

Silylium-Catalyzed Coupling with Alkynylsilanes and Allyl Silanes

A notable carbon-carbon bond-forming reaction involves the silylium-catalyzed coupling of (2-bromo-1-methoxyethyl)arenes, derivatives of 2-bromo-1-phenylethanol, with alkynylsilanes and allyl silanes. uniovi.es This reaction leads to the formation of β-halo-substituted alkynes through the chemoselective substitution of the methoxy (B1213986) group by the alkyne. uniovi.es The reaction is believed to proceed through a cationic intermediate. uniovi.esd-nb.info

Two main protocols have been developed for this transformation. One involves the direct use of a silylium (B1239981) catalyst like trimethylsilyl (B98337) bistriflimidate (TMSNTf₂). uniovi.es The other approach utilizes a gold(I) precatalyst to activate the silyl-substituted alkyne, which in turn generates the silylium ion catalyst. uniovi.es Both aryl- and alkyl-substituted alkynylsilanes are suitable substrates for this coupling reaction. uniovi.es

Interestingly, attempts to couple 2-bromo-1-phenylethanol directly with phenylacetylene (B144264) under these catalytic conditions were unsuccessful, highlighting the importance of the methoxy leaving group in the (2-bromo-1-methoxyethyl)arene substrate for this specific transformation. uniovi.es The stereochemical outcome of these reactions often results in racemization, which supports the involvement of a cationic intermediate. uniovi.es

The table below provides examples of silylium-catalyzed coupling reactions.

| Alkynylsilane | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Trimethyl(phenylethynyl)silane | TMSNTf₂ | 4-bromo-1,4-diphenylbut-1-yne | - | uniovi.es |

| Trimethyl(phenylethynyl)silane | JohnPhosAuNTf₂ | 4-bromo-1,4-diphenylbut-1-yne | - | uniovi.es |

| (But-3-en-1-yn-1-yl)trimethylsilane | TMSNTf₂ | 6-bromo-6-phenylhex-1-en-3-yne | - | uniovi.es |

| (But-3-en-1-yn-1-yl)trimethylsilane | JohnPhosAuNTf₂ | 6-bromo-6-phenylhex-1-en-3-yne | - | uniovi.es |

Yield data was not consistently provided in the source for all examples.

Mechanistic Elucidation of Catalytic Cycles and Intermediate Formation

The study of chemical transformations involving this compound provides significant insight into various catalytic mechanisms. Research has particularly focused on enzymatic and chemocatalytic processes, revealing detailed catalytic cycles and the nature of transient intermediates.

Enzymatic Catalysis: Halohydrin Dehalogenase

A prominent transformation of this compound is its conversion to the corresponding epoxide, a reaction catalyzed by halohydrin dehalogenase (HheC). nih.gov This enzyme, notably from Agrobacterium radiobacter AD1, facilitates an intramolecular nucleophilic displacement where the hydroxyl group attacks the adjacent carbon bearing the bromine atom. nih.gov This ring-closure reaction results in the formation of an epoxide, a halide ion, and a proton.

Kinetic investigations using p-nitro-2-bromo-1-phenylethanol (PNSHH) as a model substrate have been instrumental in elucidating the catalytic mechanism. nih.gov These studies revealed that HheC follows an ordered Uni Bi kinetic mechanism for both enantiomers, where the halide ion is the first product to be released from the enzyme. nih.gov

Key Mechanistic Findings:

Pre-steady-state kinetics: Experiments using stopped-flow and rapid-quench methods have shown a "burst" phase during the conversion of the (R)-PNSHH enantiomer. nih.gov This indicates that for the (R)-enantiomer, a product release step is rate-limiting. nih.gov In contrast, no such burst is observed with the (S)-enantiomer, suggesting that for this substrate, the chemical reaction at the active site is the slower, rate-limiting step. nih.gov

Intermediate Formation: Multiple turnover analyses indicate that the binding of (R)-PNSHH is a rapid equilibrium step and that the formation of the product ternary complex occurs at a rate of 380 s⁻¹. nih.gov

The high enantiopreference of the HheC enzyme for the (R)-enantiomer is explained by both weaker substrate binding of the (S)-enantiomer and a slower rate of reaction at the active site. nih.gov

Table 1: Steady-State Kinetic Parameters for HheC with PNSHH Enantiomers nih.gov

| Enantiomer | kcat (s⁻¹) | Km (mM) | Enantiopreference (kcat/Km) |

|---|---|---|---|

| (R)-PNSHH | 22 | 0.009 | High |

| (S)-PNSHH | ~7 | ~0.405 | Low |

Furthermore, site-directed mutagenesis studies have explored the roles of specific amino acid residues within the enzyme's active site. The X-ray structure of HheC suggested that hydrogen bonds involving Tyr187, Asn176, and Trp249 are crucial for stabilizing the conformation of the halide-binding site. Probing these interactions is key to understanding the halide release step, which is rate-limiting for certain substrates.

Silylium-Catalyzed Carbon-Carbon Coupling

Mechanistic studies have also been conducted on non-enzymatic transformations. A notable example is the silylium-catalyzed C(sp)-C(sp3) coupling reaction between alkynylsilanes and derivatives of 2-bromo-1-phenylethanol, such as (2-bromo-1-methoxyethyl)arenes. uniovi.es This reaction represents a novel catalytic activation of alkynylsilanes towards 2-halo-1-alkoxyalkyl arenes, resulting in β-halo-substituted alkynes. uniovi.es

The proposed mechanism involves the chemoselective substitution of the alkoxy group by the alkyne, which occurs in the presence of the neighboring carbon-bromine bond. uniovi.es This transformation proceeds through a cationic carbon-carbon bond-forming event. uniovi.es A key mechanistic feature is the high selectivity of the process; the silylium catalyst activates the C-O bond for substitution while leaving the C-Br bond intact. uniovi.es

Table 2: Evaluation of Catalysts for the Coupling of 1a with 2a uniovi.es

| Entry | Catalyst / Additive | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|

| 1 | Trimethylsilyl bistriflimidate | 0.5 | >95 | Efficient catalysis |

| 2 | Gold precatalyst | 24 | >95 | Alternative activation method |

| 3 | Bis(trifluoromethanesulfonyl)imide | 24 | <95 | Fast initial reaction but incomplete conversion |

The reaction fails when using phenylacetylene with 2-bromo-1-phenylethanol directly, highlighting the specific roles of the silyl (B83357) group on the alkyne and the ether linkage on the electrophile in the proposed catalytic cycle. uniovi.es The mechanism involves the generation of a silylium catalyst that activates the alkynylsilane, facilitating the nucleophilic attack on the benzylic carbon and displacing the methoxy group. uniovi.es

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromoacetophenone |

| p-nitro-2-bromo-1-phenylethanol (PNSHH) |

| Styrene Oxide |

| (2-bromo-1-methoxyethyl)arene |

| Alkynylsilane |

| Phenylacetylene |

| Trimethylsilyl bistriflimidate |

| Bis(trifluoromethanesulfonyl)imide |

| D-glucose |

| NADPH |

Strategic Applications of 1s 2 Bromo 1 Phenylethanol As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Enantiopure Pharmaceutical Precursors

The synthesis of optically active 2-halo-1-arylethanols, such as (1S)-2-bromo-1-phenylethanol, has garnered significant interest due to their importance as building blocks for pharmaceutical drugs. nih.gov Enantiomerically pure forms of this compound are particularly valuable in asymmetric synthesis, enabling precise stereochemical control in the creation of complex molecules with defined three-dimensional structures. vulcanchem.com

Development of Chiral Drug Scaffolds

This compound is instrumental in the development of chiral drug scaffolds, which form the core structures of many therapeutic agents. nih.gov Its inherent chirality is crucial for the efficacy and safety of drugs. For instance, optically active 2-halo-1-arylethanols are essential precursors for various pharmaceuticals. nih.gov Specific examples include the use of (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol in the synthesis of the antifungal agent ticonazole and (R)-2-chloro-1-phenylethanol in the synthesis of mirabegron, a β-3 adrenergic receptor agonist. nih.gov The enantiopure nature of these precursors, derived from compounds like this compound, is a critical factor in their biological activity.

The biocatalytic reduction of 2-bromoacetophenone (B140003) is a highly effective method for producing enantiomerically pure this compound with high yields and enantiomeric excess. This "green chemistry" approach often utilizes microorganisms or their enzymes to achieve high stereoselectivity under mild conditions.

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Candida pini IFO 1327 | 2-Bromoacetophenone | This compound | >95% | 99% | |

| TeSADH mutants | 2–Haloacetophenones | (S)-2-halo-1-arylethanols | >99% | High | nih.gov |

| Lactobacillus curvatus | 2-bromo-1-(naphthalen-2-yl)ethanone | (R)-2-bromo-1-(naphthalen-2-yl)ethanol | >99% | High | researchgate.netresearchgate.net |

Synthesis of β-Amino Alcohol Derivatives

β-amino alcohols are a significant class of compounds found in numerous biologically active molecules and serve as versatile chiral building blocks in asymmetric synthesis. researchgate.net this compound is a key precursor in the synthesis of these derivatives. The bromine atom can be readily displaced by ammonia (B1221849) or primary amines through a nucleophilic substitution reaction to form the corresponding β-amino alcohols. These reactions are fundamental in producing intermediates for various pharmaceuticals.

The synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives is a major focus in pharmaceutical research, with applications in drugs like (R)-salbutamol and (R,R)-formoterol. researchgate.net The general synthetic route involves the reaction of this compound with an appropriate amine, followed by further transformations.

A common strategy involves the initial conversion of a bromoketone to an α-phthalimido ketone, which is then reduced and subjected to hydrazinolysis to yield the desired 1,2-amino alcohol. researchgate.net This multi-step process highlights the utility of bromo-functionalized precursors in accessing these important molecular scaffolds. researchgate.net

Construction of Complex Chiral Organic Molecules

The reactivity of this compound makes it an excellent starting material for the construction of more complex chiral molecules containing multiple stereocenters. evitachem.comsmolecule.com

Preparation of Chiral 1,2-Diarylethanols and Other Multi-Stereocenter Compounds

This compound serves as a building block for the synthesis of chiral 1,2-diarylethanols, which have shown potential as antitumor agents. evitachem.comsmolecule.com These compounds are of significant biological interest. researchgate.net The synthesis often involves a nucleophilic substitution reaction where the bromine atom is replaced by an aryl group, typically through a coupling reaction.

For example, the ring-opening of trans-stilbene (B89595) oxide with magnesium bromide etherate can produce anti-2-bromo-1,2-diphenylethanol. researchgate.net Starting with an optically pure epoxide allows for the synthesis of enantiomerically pure (1R,2R)- and (1R,2S)-2-amino-1,2-diphenylethanols. researchgate.net This demonstrates how the stereochemistry of the starting material can be transferred to a more complex product.

Exploration of Novel Derivatization Strategies for Functional Group Interconversion

The bromine and hydroxyl groups in this compound allow for a wide range of derivatization strategies, enabling its conversion into various other functional groups. vulcanchem.com This flexibility is a key aspect of its utility as a synthetic intermediate.

Key functional group interconversions include:

Conversion to epoxides: Intramolecular nucleophilic substitution can lead to the formation of epoxides. vulcanchem.com

Formation of 1,2-diols: Nucleophilic substitution with a hydroxide (B78521) ion yields the corresponding 1,2-diol. vulcanchem.com

Synthesis of nitriles and carboxylic acids: Treatment with cyanide followed by hydrolysis provides access to these functional groups. vulcanchem.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-bromoacetophenone. evitachem.com

Reduction: The bromine atom can be removed through reduction. evitachem.com

These transformations significantly expand the synthetic possibilities starting from this compound.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Aqueous NaOH | 1-phenylethane-1,2-diol | Nucleophilic Substitution (SN2) | |

| This compound | NaCN in DMSO | 2-cyano-1-phenylethanol | Nucleophilic Substitution | |

| This compound | NH₃ or R-NH₂ | β-amino alcohols | Nucleophilic Substitution | |

| This compound | CrO₃ in acetic acid | 2-bromoacetophenone | Oxidation | evitachem.com |

| This compound | LiAlH₄ or NaBH₄ | 1-phenylethanol (B42297) | Reduction | evitachem.com |

Advanced Analytical and Spectroscopic Methodologies for Stereochemical Purity and Structural Elucidation

High-Resolution Chiral Chromatography for Enantiomeric Purity Determination

High-resolution chromatography is the cornerstone for assessing the enantiomeric excess (ee) of chiral compounds like (1S)-2-bromo-1-phenylethanol. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful tools for separating and quantifying the (S)- and (R)-enantiomers.

Chiral HPLC is a widely used method for determining the enantiomeric purity of 2-bromo-1-phenylethanol (B177431). vulcanchem.com The development of a robust HPLC method involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Method Development: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. A common choice is a Daicel CHIRALCEL® OD column, which utilizes a cellulose tris(3,5-dimethylphenylcarbamate) selector. vulcanchem.com The mobile phase typically consists of a mixture of a non-polar solvent, like n-hexane, and a polar modifier, such as 2-propanol. The ratio of these solvents is critical for controlling the retention times and resolution of the enantiomers. UV detection is commonly employed, often at 254 nm, where the phenyl group exhibits strong absorbance. vulcanchem.com

Validation and Findings: Validation of the method ensures its accuracy and reliability. For 2-bromo-1-phenylethanol, a typical validated method might use a Daicel OD column with an n-hexane/2-propanol (98:2) mobile phase. In such a system, the retention times for the (R)- and (S)-enantiomers have been reported as 27.12 minutes and 28.47 minutes, respectively. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. For substituted analogs, such as (-)-2-bromo-1-(3'-chlorophenyl)ethanol, a Chiralcel-OJ column with a hexane/isopropanol (50/1) mobile phase has been used, yielding retention times of 44.8 minutes for the (-) isomer and 54.9 minutes for the (+) isomer. google.com

Table 1: Example HPLC Parameters for Chiral Separation of 2-Bromo-1-phenylethanol and Analogs

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Retention Time (R-isomer) | Retention Time (S-isomer) | Source |

|---|---|---|---|---|---|---|---|

| 2-Bromo-1-phenylethanol | Daicel OD | n-hexane/2-propanol (98:2) | Not Specified | 254 | 27.12 min | 28.47 min | |

| 2-Bromo-1-(3'-chlorophenyl)ethanol | Chiralcel-OJ | hexane/isopropanol (50:1) | 1.0 | 220 | 54.9 min (+) | 44.8 min (-) | google.com |

Gas chromatography using capillary columns coated with chiral stationary phases is another effective technique for enantiomeric separation, particularly for volatile compounds or their derivatives. mdpi.com Cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups, are frequently used for resolving chiral alcohols. sigmaaldrich.comgcms.cz

For related chiral alcohols like 1-phenylethanol (B42297), a Chirasil-DEX CB column (a cyclodextrin (B1172386) derivative) has proven effective. rsc.org The choice of CSP is critical; different derivatives like Rt-βDEXsa, Rt-βDEXsm, and Rt-βDEXse show varying selectivities for different classes of chiral compounds. gcms.czrestek.com While specific methods for this compound are less commonly detailed in literature compared to HPLC, the principles apply. The analyte's hydroxyl group may require derivatization to improve volatility and peak shape, although direct analysis is often possible. sigmaaldrich.com The enantiomeric excess is determined by comparing the peak areas of the separated enantiomers. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. It confirms the connectivity of atoms and provides detailed information about the stereochemical environment.

¹H and ¹³C NMR spectra provide the fundamental framework for structural confirmation.

¹H NMR: The proton spectrum of 2-bromo-1-phenylethanol in CDCl₃ typically shows characteristic signals: a multiplet for the aromatic protons (Ar-H) around 7.32–7.37 ppm, a doublet of doublets for the methine proton (CH-OH) at approximately 4.93 ppm, a multiplet for the diastereotopic methylene (B1212753) protons (CH₂-Br) between 3.55–3.64 ppm, and a broad singlet for the hydroxyl proton (OH) around 2.65 ppm. acs.org The coupling between the CH and CH₂ protons in the ABX system provides conformational information. acs.org

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. For the related (R)-1-(4-Bromophenyl)ethanol, key signals appear at δ 25.2 (CH₃), 69.8 (CH-OH), 121.1, 127.2, 131.5 (aromatic CH), and 144.8 (quaternary aromatic C). rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals. COSY spectra establish the coupling relationships between the methine proton and the adjacent methylene protons, while HSQC correlates each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 2: Representative ¹H NMR Data for 2-Bromo-1-phenylethanol in CDCl₃

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Source |

|---|---|---|---|---|

| Ar-H | 7.39–7.29 | m | - | acs.org |

| CH-OH | 4.92 | dd | J = 9.1, 3.5 | acs.org |

| CH₂-Br | 3.58 | m (AB part of ABX) | - | acs.org |

| OH | 2.65 | s | - |

To determine enantiomeric excess using NMR, a chiral derivatizing agent (CDA) is used to convert the enantiomers into a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for their quantification. researchgate.net

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a classic CDA for this purpose. acs.orgresearchgate.net this compound is reacted with (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments to form the corresponding diastereomeric Mosher esters. In the ¹H or ¹⁹F NMR spectra of these esters, the signals for protons or fluorine atoms near the newly formed chiral center will exhibit different chemical shifts. researchgate.net By comparing the integrals of these separated signals in the spectrum of the ester derived from the enantiomerically enriched alcohol, the enantiomeric excess can be accurately calculated. acs.orgacs.org This method not only quantifies the ee but can also be used to assign the absolute configuration of the alcohol based on established models of the conformational preferences of Mosher esters. researchgate.net

Stereoisomeric Assignment and Confirmation using 1H, 13C, and 2D NMR Techniques

X-ray Crystallography for Absolute Configuration Determination (on crystalline derivatives)

While NMR with chiral auxiliaries can provide strong evidence for absolute configuration, single-crystal X-ray crystallography is the most definitive method for its determination. rsc.org Since this compound is an oil at room temperature, it must first be converted into a suitable crystalline derivative. acs.orgd-nb.info

This can be achieved by reacting the alcohol with a chiral or achiral molecule that induces crystallization. For instance, creating a p-bromobenzoate or a similar heavy-atom derivative can facilitate crystallization and provides the necessary anomalous scattering from the heavy atom (bromine) to determine the absolute stereochemistry. The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. rsc.org Alternatively, co-crystallization with a "chiral host" or "crystallization chaperone" molecule can produce crystals suitable for analysis without covalent derivatization. d-nb.infonih.gov This technique has been successfully used to determine the absolute configuration of various small, difficult-to-crystallize chiral molecules. d-nb.infonih.gov

Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and purity assessment of "this compound". It provides essential information on the compound's molecular weight and elemental composition and offers insights into its fragmentation pathways, which aids in confirming its structure. Furthermore, MS is invaluable for real-time monitoring of chemical reactions, such as its synthesis or subsequent transformations.

Molecular Structure Confirmation

Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing this compound. rsc.orgnih.gov In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation, producing a unique pattern of ions.

The molecular ion peak (M⁺) for 2-bromo-1-phenylethanol is observed at a mass-to-charge ratio (m/z) of 200 and 202. rsc.org This characteristic doublet arises from the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which is approximately 1:1. rsc.orgsavemyexams.com The presence of this M⁺/M+2 pattern is a strong indicator of a monobrominated compound. savemyexams.comlibretexts.org

Key fragmentation pathways for 2-bromo-1-phenylethanol help to confirm the arrangement of atoms. Common fragments observed in the mass spectrum include:

Loss of the bromomethyl radical (•CH₂Br): Cleavage of the C1-C2 bond results in the formation of a stable benzylic cation, [C₆H₅CHO]⁺, or related fragments.

Loss of water (H₂O): Alcohols frequently exhibit a peak corresponding to the loss of a water molecule (M-18). libretexts.org

Benzylic cleavage: The bond between the phenyl group and the carbon-bearing the hydroxyl group can break, leading to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77 or related aromatic fragments.

The fragmentation pattern of 2-bromo-1-phenylethanol can be readily distinguished from its isomer, 2-bromo-2-phenylethanol, which produces a distinctly different mass spectrum under identical GC-MS conditions. rsc.orgnih.gov This distinction is crucial for confirming the regioselectivity of synthesis reactions. For instance, in the synthesis of bromohydrins from styrene (B11656) oxide, GC-MS analysis can confirm that the nucleophilic attack of the bromide ion occurred at the less substituted methylene carbon, yielding 2-bromo-1-phenylethanol exclusively. rsc.org

Table 1: Key Mass Spectrometric Data for 2-Bromo-1-phenylethanol

| Feature | m/z Value | Interpretation | Reference |

| Molecular Ion (M⁺) | 200/202 | Presence of one bromine atom (⁷⁹Br/⁸¹Br isotopes) | rsc.org |

| Isomer Comparison | - | Different fragmentation spectra for 2-bromo-1-phenylethanol and 2-bromo-2-phenylethanol | rsc.org |

Soft ionization techniques like electrospray ionization (ESI) can also be employed, particularly for analyzing sensitive compounds or for coupling with liquid chromatography (LC-MS). libretexts.org For highly reactive brominated compounds, such as glycosyl bromides, using adduct-forming agents like lithium salts in anhydrous solvents can help to obtain stable lithiated molecular ions ([M+Li]⁺) for accurate mass determination while preventing decomposition. mdpi.com

Reaction Monitoring

Mass spectrometry is a powerful tool for monitoring the progress of reactions involving this compound. For example, during its synthesis via the biocatalytic reduction of 2-bromoacetophenone (B140003), LC-MS or GC-MS can be used to track the disappearance of the starting material and the appearance of the product in real-time.

This capability is also essential for studying subsequent reactions. For example, in enzymatic transformations where para-nitro-2-bromo-1-phenylethanol is converted to para-nitro styrene oxide, reaction progress can be monitored by sampling the mixture and analyzing it. acs.org This allows for the determination of initial reaction rates and the study of enzyme kinetics. acs.org Similarly, when 2-bromo-1-phenylethanol is used as a starting material for producing other fine chemicals, MS can confirm the formation of intermediates and final products.

In one documented application, GC-MS was used to determine residual bromate (B103136) in bread. nih.gov The method involves derivatizing bromate with styrene to form 2-bromo-1-phenylethanol, which is then extracted and quantified by GC-MS, demonstrating the technique's sensitivity for trace analysis. nih.gov

Theoretical and Computational Chemistry Approaches to 1s 2 Bromo 1 Phenylethanol Reactivity and Stereocontrol

Quantum Chemical Calculations of Reaction Transition States and Energy Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface. sumitomo-chem.co.jp These calculations can identify and characterize the structures of transition states, which are critical, high-energy species that are difficult to observe experimentally. magtech.com.cn By determining the energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For reactions involving halohydrins like (1S)-2-bromo-1-phenylethanol, DFT calculations can be used to study various transformations. For instance, in the oxidation of 1-phenylethanol (B42297), a related compound, DFT has been used to investigate the reaction mechanism, including the hydrogen transfer step. rsc.orgresearchgate.net The calculations can help understand how substituents, like the bromine atom in this compound, influence the reaction pathway and activation energies. rsc.org

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results and should be validated against experimental data or higher-level computations whenever possible. sumitomo-chem.co.jp For instance, studies have employed functionals like B3LYP and M06-2X with various basis sets to explore reaction mechanisms. rsc.org

Table 1: Representative Energy Barriers from DFT Calculations for Related Reactions

| Reaction | Catalyst/Method | Calculated Activation Energy (kcal/mol) | Reference |

| Proline addition to a ketone | B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d) with Onsager solvation | 40.1 | acs.org |

| Enamine formation from carbinolamine | B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d) | 7.1 | acs.org |

| C-C bond formation | B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d) | 13.7 | acs.org |

| Transmetalation in Suzuki coupling | DFT | 24.8 | sumitomo-chem.co.jp |

This table presents data for related reactions to illustrate the type of information obtained from DFT calculations, as specific data for this compound was not available in the search results.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions in Biocatalysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net In the context of biocatalysis involving this compound, MD simulations can provide detailed insights into the interactions between the substrate and the enzyme's active site. nih.govdovepress.com This is particularly relevant for understanding the enantioselectivity of enzymes like halohydrin dehalogenases (HHDHs), which are used in the synthesis of chiral compounds. asm.orgmdpi.com

MD simulations can reveal how the (S)-enantiomer binds within the active site of an enzyme and how specific amino acid residues interact with the substrate through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. dovepress.com These simulations can help explain why an enzyme exhibits a preference for one enantiomer over the other. For example, studies on halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) have used MD simulations to understand the structural basis for its enantioselectivity. asm.org Docking and MD simulations have shown that mutations in the active site can alter the binding orientation of the substrate, leading to an inversion of enantiopreference. asm.org

The process of setting up an MD simulation typically involves geometry optimization of the enzyme-substrate complex, followed by gradual heating and equilibration of the system before the production simulation is run. mdpi.com

Prediction of Stereoselectivity in Chiral Catalytic Systems

Computational methods are increasingly used to predict the stereoselectivity of chemical reactions, which is crucial for the synthesis of enantiomerically pure compounds like this compound. nih.gov Both quantum mechanics (QM) and machine learning (ML) approaches are being developed to tackle this challenge.

QM methods, particularly DFT, can be used to model the transition states for the formation of different stereoisomers. rsc.org The calculated energy difference between these transition states can provide a quantitative prediction of the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction. For a reaction to be highly stereoselective, there must be a significant energy difference between the diastereomeric transition states leading to the different stereoisomers.

More recently, machine learning has emerged as a promising tool for predicting stereoselectivity. nih.gov These models are trained on datasets of reactions with known stereochemical outcomes and can learn the complex relationships between the structure of the reactants, catalysts, and the resulting stereoselectivity. nih.gov Composite machine learning methods that combine different algorithms like Random Forest and Support Vector Regression are being developed to improve prediction accuracy. nih.gov

The synthesis of this compound can be achieved with high stereoselectivity using biocatalytic methods, such as the asymmetric reduction of 2-bromoacetophenone (B140003) by certain yeast strains or engineered enzymes. nih.govresearchgate.net Computational modeling can aid in understanding and optimizing these biocatalytic systems. For example, mutations in an alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) have been shown to invert the stereopreference of the reduction of 2-haloacetophenones, and computational studies can help rationalize these findings. acs.org

Structure-Reactivity Relationship Studies via Computational Models

Computational models are valuable for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (SRR). researchgate.netinnovareacademics.inresearchgate.net These models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity.

For a series of compounds related to this compound, QSAR studies can be performed to understand how variations in the molecular structure affect a particular property, such as inhibitory activity against an enzyme. innovareacademics.inwaocp.orgnih.gov These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods like multi-linear regression to build a mathematical model that relates these descriptors to the observed activity. innovareacademics.in

In the context of reactivity, computational models can explore how the electronic and steric properties of this compound and related compounds influence their reaction rates and mechanisms. researchgate.netmdpi.com For example, the bromine atom significantly influences the reactivity of the molecule, making it a good leaving group in nucleophilic substitution reactions. Computational studies can quantify the effect of such substituents on reaction barriers and thermodynamics. A study on the oxidation of various alcohols demonstrated that both steric and electronic effects play a crucial role in determining the reaction rates. researchgate.net

Emerging Research Directions and Future Outlook in 1s 2 Bromo 1 Phenylethanol Chemistry

Sustainable and Green Chemistry Innovations for Synthesis

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of (1S)-2-bromo-1-phenylethanol. acs.org A significant area of innovation is the use of biocatalysis, which offers an environmentally friendly alternative to traditional chemical methods.

One prominent green approach is the enantioselective reduction of 2-bromoacetophenone (B140003). This biotransformation utilizes microorganisms or their enzymes to produce this compound with high yield and stereoselectivity. For instance, the yeast Candida pini IFO 1327 has been successfully employed for this purpose in an aqueous medium. researchgate.net This method is advantageous as it proceeds under mild conditions and often uses a co-substrate like D-glucose for cofactor regeneration, thereby avoiding the need for expensive additives. researchgate.net

Another sustainable strategy involves the use of solid acid catalysts in solvent-free conditions. Research has demonstrated the use of potassium bisulfate (KHSO₄) as a reusable and economical catalyst for reactions involving 2-bromo-1-phenylethanols. rsc.org This method avoids the use of transition-metal catalysts and volatile organic solvents, aligning with the goals of green chemistry by minimizing waste and environmental impact. rsc.org

Table 1: Comparison of Sustainable Synthesis Methods for this compound

| Method | Catalyst | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Candida pini IFO 1327 | Aqueous medium, mild conditions, glucose as co-substrate | 99% | >95% | researchgate.net |

| Solvent-Free Coupling | Potassium Bisulfate (KHSO₄) | Neat conditions, recyclable catalyst, no transition metals | 85-90% | N/A | |

| Asymmetric Reduction | NaBH₄/Me₂SO₄/(S)-Me-CBS | Catalytic, low temperature | 98% | 95% | researchgate.net |

Discovery of Highly Efficient and Selective Catalytic Systems

The development of highly efficient and selective catalysts is paramount for the practical synthesis of enantiomerically pure this compound. Research is active in both biocatalysis and chemocatalysis to achieve this goal.

In the realm of biocatalysis, alcohol dehydrogenases (ADHs) have proven to be particularly effective. For example, a secondary ADH from Thermoanaerobacter pseudethanolicus (TeSADH) and its engineered mutants have been used for the asymmetric reduction of 2-bromoacetophenone, yielding this compound with high conversion rates and excellent enantioselectivity (>99% ee). researchgate.net Similarly, ketoreductases, such as CgKR1 from Candida glabrata, are being engineered to enhance their activity and substrate scope for the synthesis of chiral alcohols. google.com Halohydrin dehalogenases are another class of enzymes that show promise, not only in synthesis but also in the kinetic resolution of racemic 2-bromo-1-phenylethanol (B177431). nih.govnih.gov

In chemocatalysis, borane (B79455) reduction of 2-haloketones catalyzed by chiral spiroborate esters has emerged as a powerful method. This approach allows for the synthesis of this compound derivatives with outstanding enantioselectivities, often in the range of 97-99% ee. mt.com The Noyori-Ikariya catalyst and its supported versions are also being explored for asymmetric transfer hydrogenation in environmentally benign solvents like water, offering good conversions and high enantioselectivities. ukri.org

Table 2: Performance of Catalytic Systems in the Synthesis of this compound

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| TeSADH Mutants | 2-Bromoacetophenone | (S)-2-bromo-1-phenylethanol | High | >99% | researchgate.net |

| Spiroborate Ester/Borane | α-Haloacetophenones | S-2-bromo-1-phenylethanols | Good to Excellent | 97-99% | mt.com |

| TAP-Ru-TsDPEN | Acetophenone (B1666503) | 1-Phenylethanol (B42297) | >99% (in 3h) | 93.1% | ukri.org |

| CgKR1 (Engineered) | Ethyl 2-oxo-4-phenylbutyrate | Chiral alcohol | 86% | 99% | google.com |

Expanding the Scope of Synthetic Transformations and Derivatizations

This compound is a versatile intermediate, and research continues to expand its utility in the synthesis of more complex molecules. researchgate.net Its functional groups can be selectively transformed to introduce new functionalities.

The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the synthesis of a wide array of derivatives, including:

1-Phenylethane-1,2-diol through substitution with a hydroxide (B78521) ion.

2-Cyano-1-phenylethanol by reaction with sodium cyanide, which can be a precursor to nitriles and carboxylic acids.

β-amino alcohols via reaction with ammonia (B1221849) or primary amines, which are important intermediates in pharmaceutical synthesis.

Azido alcohols by substitution with sodium azide, which can be further modified, for example, through click chemistry. genscript.com

The chiral alcohol moiety can be converted to an epoxide through intramolecular nucleophilic substitution, providing a key intermediate for further stereospecific transformations. nih.gov Furthermore, the compound can be used in coupling reactions, such as the KHSO₄-catalyzed synthesis of 1,1'-oxybis(2-bromoethane-1,1-diyl)dibenzenes.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of continuous flow chemistry and automated synthesis is a rapidly growing area in organic synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govpolimi.it While specific studies on the flow synthesis of this compound are emerging, the principles are broadly applicable.

Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for selective and high-yielding asymmetric syntheses. rsc.orgnih.gov For the synthesis of chiral alcohols, flow systems can incorporate immobilized enzymes or heterogeneous catalysts in packed-bed reactors. nih.gov This setup allows for continuous production and easy separation of the catalyst from the product stream, enhancing catalyst reusability. nih.gov

Automated synthesis platforms, which can perform iterative cycles of reactions and purifications, are also being developed for the synthesis of chiral molecules. google.com These systems can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its derivatives. The combination of flow chemistry with automation has the potential to revolutionize the industrial production of this and other chiral intermediates.

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Optimization

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics, mechanism, and the formation of any byproducts is essential. Advanced spectroscopic and in-situ monitoring techniques, often referred to as Process Analytical Technology (PAT), are becoming indispensable tools for this purpose. researchgate.netnih.gov

In-situ Infrared (IR) Spectroscopy is a powerful technique for real-time monitoring of chemical reactions. researchgate.net It allows for the tracking of the concentration of reactants, intermediates, and products throughout the course of the reaction without the need for sampling. This provides valuable kinetic data and insights into the reaction mechanism, enabling rapid optimization of reaction conditions. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a critical analytical method for determining the enantiomeric excess (ee) of the product. researchgate.net It is used to separate and quantify the enantiomers of 2-bromo-1-phenylethanol, providing a precise measure of the stereoselectivity of the synthesis.

Other advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are used for the structural characterization of the final product and any intermediates. nih.govpressbooks.pub Furthermore, high-throughput colorimetric assays have been developed for screening large libraries of enzymes, such as halohydrin dehalogenases, to identify the most efficient catalysts for the synthesis. nih.gov The application of these advanced analytical methods is crucial for developing robust, efficient, and highly selective processes for the production of this compound.

Q & A

Basic Questions

Q. What are the enantioselective synthesis methods for (1S)-2-bromo-1-phenylethanol, and how is enantiomeric excess (ee) determined?

- Answer : A high-yield enantioselective synthesis involves the Corey–Bakshi–Shibata (CBS) reduction system. Using NaBH₄/Me₂SO₄/(S)-Me-CBS, 2-bromo-1-phenylethanol is obtained in 98% yield with 95% ee . Enantiomeric purity is verified via HPLC with a chiral column (Daicel OD; n-hexane/2-propanol = 98:2, 0.6 mL/min, UV 254 nm). Alternative green methods include KHSO₄-catalyzed solvent-free reactions, though ee data for this route are not explicitly reported .

| Method | Catalyst/Reagents | Yield | ee | Characterization Tools |

|---|---|---|---|---|

| CBS Reduction | NaBH₄/(S)-Me-CBS | 98% | 95% | Chiral HPLC, ¹H NMR |

| KHSO₄ Catalysis | KHSO₄ (neat conditions) | N/A | N/A | IR, ¹H NMR, Elemental Analysis |

Q. How is this compound characterized structurally and chemically?

- Answer : Key characterization includes:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.39–7.30 (m, 5H, PhH), 4.93 (m, 1H, CH), 3.67–3.52 (m, 2H, CH₂), 2.62 (m, 1H, OH) .

- IR : Peaks at 3403 cm⁻¹ (O-H stretch), 1217 cm⁻¹ (C-Br stretch) .

- Elemental Analysis : C (47.76%), H (4.47%) .

- Note : Discrepancies in elemental data (e.g., observed C: 48.05%) may arise from solvent residues or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.